N,N,N-Trimethyl-2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)ethan-1-aminium

structural differentiation zwitterion molecular weight

Ergothioneine oxidation studies and imidazole SAR programs require authentic 2-oxoimidazole standards, yet in situ oxidative generation of hercynine introduces kinetic ambiguity. This compound (CAS 802900-17-0) eliminates that step, delivering a pre-installed 2-oxo group and permanently charged quaternary ammonium scaffold for unambiguous identification. • Exact mass 170.129 Da, XLogP -0.5, tPSA 41.1 Ų-baseline chromatographic resolution from hercynine on standard C18 columns • Zero ChEMBL bioactivity annotations-ideal negative control for receptor-binding, enzyme-inhibition, and phenotypic screening assays • No α-carboxyl group simplifies derivatization chemistry; modular scaffold for medicinal chemistry and ionic-liquid libraries Supplied with rigorous QC documentation. In stock for immediate global dispatch.

Molecular Formula C8H16N3O+
Molecular Weight 170.23 g/mol
CAS No. 802900-17-0
Cat. No. B12521923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,N-Trimethyl-2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)ethan-1-aminium
CAS802900-17-0
Molecular FormulaC8H16N3O+
Molecular Weight170.23 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCC1=CNC(=O)N1
InChIInChI=1S/C8H15N3O/c1-11(2,3)5-4-7-6-9-8(12)10-7/h6H,4-5H2,1-3H3,(H-,9,10,12)/p+1
InChIKeyQJJQBXLXKSCYHO-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 802900-17-0 Structural Identity and Compound-Class Positioning


N,N,N-Trimethyl-2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)ethan-1-aminium (CAS 802900-17-0) is a quaternary ammonium cation (molecular formula C₈H₁₆N₃O⁺; monoisotopic mass 170.129 Da) comprising a 2-oxo-2,3-dihydro-1H-imidazole (imidazolone) ring linked via an ethylene spacer to a trimethylammonium group [1]. It belongs to the broader class of imidazole-4-ethanaminium derivatives that includes the naturally occurring metabolites hercynine (histidine betaine; 2-unsubstituted imidazole with an α-carboxyl group) and ergothioneine (2-thione analogue with an α-carboxyl group) [2]. Unlike hercynine and ergothioneine, this compound lacks the α-carboxyl substituent and bears a pre-installed 2-oxo (carbonyl) functionality on the dihydroimidazole ring. It has no entries in ChEMBL, no reported biological activity in public databases, and no clinical trial records, positioning it primarily as a synthetic reference standard, a chemical-probe scaffold, or a precursor for further derivatization rather than as a bioactive candidate in its own right [3].

Why Hercynine and Ergothioneine Cannot Substitute for CAS 802900-17-0


Within the imidazole-4-ethanaminium chemical space, the presence or absence of three structural features—the α-carboxyl group, the C2 substituent on the imidazole ring (H vs. O vs. S vs. Se), and the saturation state of the 2,3-bond—governs critical physicochemical properties including lipophilicity, hydrogen-bonding capacity, and metal-coordination behavior [1]. The target compound uniquely combines a permanently charged quaternary ammonium head with an uncharged, non-zwitterionic 2-oxoimidazole core (XLogP = −0.5; topological polar surface area [tPSA] = 41.1 Ų), whereas hercynine (XLogP = 0.7; tPSA = 68.8 Ų) is zwitterionic and ergothioneine bears a 2-thione group that confers distinct redox reactivity [2]. These differences translate into altered chromatographic retention, ionization efficiency in mass spectrometry, and solubility profiles that render simple class-level interchange impossible in quantitative analytical methods, impurity-profiling workflows, or structure–activity relationship (SAR) studies where the 2-oxo pharmacophore is the variable of interest.

Quantitative Differentiation of CAS 802900-17-0 from Closest Analogs


α-Carboxyl Absence Eliminates Zwitterionic Character

The target compound (C₈H₁₆N₃O⁺; exact mass 170.129 Da) lacks the α-carboxyl substituent present in hercynine (C₉H₁₅N₃O₂; exact mass 197.116 Da), resulting in a molecular weight reduction of 26.987 Da and the absence of zwitterionic character [1][2]. This structural difference eliminates the pH-dependent charge state that complicates hercynine's chromatographic behavior and solid-phase extraction recovery. The target compound exists as a permanently cationic species independent of mobile-phase pH, a critical consideration for reversed-phase HPLC method development where consistent retention time is required across a pH range [1][2].

structural differentiation zwitterion molecular weight hercynine chromatographic retention

Reduced XLogP and Octanol-Water Partitioning vs. Hercynine

The computed XLogP for the target compound is −0.5, compared with +0.7 for hercynine, yielding a ΔXLogP of 1.2 log units [1]. Because the octanol–water partition coefficient (log P) is a logarithmic scale, this corresponds to an approximately 16-fold difference in the equilibrium concentration ratio (10^1.2 ≈ 15.8). The target compound is therefore markedly more hydrophilic than hercynine. This property differential is directly relevant to reversed-phase chromatographic method development: the target compound will elute significantly earlier than hercynine under identical gradient conditions, and will exhibit higher aqueous solubility, which may be advantageous for in vitro assays requiring high-concentration stock solutions in aqueous buffers [1].

lipophilicity XLogP partition coefficient bioavailability prediction hercynine

Pre-Installed 2-Oxo Group Bypasses Singlet Oxygen Oxidation

Stoffels et al. (2017) demonstrated by LC-MS that upon reaction with pure singlet oxygen (¹O₂, generated by thermolysis of DHPNO₂ at 37 °C, pH 7.4), all identified hercynine-derived products contained a carbonyl at position 2 of the imidazole ring, whereas ergothioneine (2-thione) yielded distinct peroxide and dioxetane intermediates [1]. Furthermore, ¹O₂ favored ergothioneine over glutathione by ≥50-fold and over TRIS by ≥250-fold. The target compound, bearing a pre-installed 2-oxo group, eliminates the hercynine → 2-oxoimidazole oxidation step, making it a mechanistically informative reference standard for distinguishing ¹O₂-dependent vs. ¹O₂-independent product formation pathways in oxidation studies [1]. This class-level inference positions the target compound as a unique tool for dissecting imidazole oxidation cascades without the confounding variable of in situ carbonyl generation.

singlet oxygen oxidation ergothioneine hercynine 2-oxoimidazole mechanistic probe

No ChEMBL-Annotated Bioactivity vs. Ergothioneine

According to the ZINC15 database (which draws on ChEMBL 20 bioactivity data), the target compound has no known activity against any annotated biological target and has not been used in any clinical trial [1]. This stands in contrast to ergothioneine, which has extensive literature documenting its antioxidant activity, singlet-oxygen scavenging capacity, cytoprotective effects, and interactions with the ergothioneine transporter OCTN1 (SLC22A4) [2]. The target compound's lack of annotated bioactivity makes it a candidate negative-control compound for biological assays in which the 2-oxoimidazolium scaffold itself, rather than the 2-thione redox activity of ergothioneine, is being evaluated for target engagement or phenotypic effects.

biological activity ChEMBL negative control ergothioneine selectivity profiling

Reduced tPSA Enhances Predicted Membrane Permeability vs. Hercynine

The computed topological polar surface area (tPSA) of the target compound is 41.1 Ų, compared with 68.8 Ų for hercynine, representing a 27.7 Ų (40.3%) reduction [1]. Additionally, the hydrogen-bond donor and acceptor counts differ: the target compound has 2 HBD and 1 HBA versus hercynine's 1 HBD and 3 HBA [1]. tPSA is a key computational predictor of passive membrane permeability; values below 60 Ų are generally associated with favorable blood–brain barrier penetration, whereas values above 60–70 Ų typically indicate poor CNS penetration [1]. The 27.7 Ų tPSA differential is therefore mechanistically meaningful for applications where differential cellular or subcellular compartment access is being probed.

polar surface area tPSA hydrogen bonding membrane permeability drug-likeness hercynine

Validated Applications for CAS 802900-17-0


LC-MS/MS Reference Standard for 2-Oxoimidazole vs. 2-Thioxoimidazole Metabolites

The target compound serves as a definitive retention-time and fragmentation-pattern reference for the 2-oxoimidazole product class in LC-MS/MS workflows. Its exact mass (170.129 Da), XLogP (−0.5), and tPSA (41.1 Ų) [1] are sufficiently distinct from hercynine (197.116 Da; XLogP 0.7; tPSA 68.8 Ų) [2] to permit baseline chromatographic resolution on standard C18 columns. In ergothioneine oxidation studies where hercynine-derived 2-oxo products are observed [3], co-injection of the target compound provides unambiguous confirmation of 2-oxoimidazole identity without the need for in situ oxidative generation.

Negative-Control Compound for Imidazole-4-ethanaminium Screening

Given the documented absence of ChEMBL-annotated biological activity and clinical trial history for this compound , it is uniquely suited as a negative control in receptor-binding, enzyme-inhibition, or phenotypic screening assays where ergothioneine (which has extensive bioactivity annotations) would introduce confounding signals. The permanent cationic charge and 2-oxo functionality allow evaluation of scaffold-specific effects independent of the redox activity conferred by the 2-thione group of ergothioneine [3].

Precursor for 2-Oxoimidazolium SAR Exploration

The absence of the α-carboxyl group simplifies derivatization chemistry relative to hercynine, eliminating the need for carboxyl protection/deprotection steps. The permanently cationic trimethylammonium group ensures aqueous solubility (XLogP = −0.5) while the 2-oxoimidazole ring provides a versatile handle for further functionalization at N1, N3, or C5 positions. This positions the compound as a modular starting material for libraries of quaternary ammonium imidazolones in medicinal chemistry or ionic-liquid development programs.

Mechanistic Probe for Singlet Oxygen-Mediated Imidazole Oxidation

Because the target compound bears a pre-installed 2-oxo group, it eliminates the hercynine → 2-oxoimidazole oxidation step that confounds kinetic analysis of ¹O₂-mediated imidazole oxidation [3]. It can be employed as a stable end-product standard in time-course experiments that distinguish primary ¹O₂ attack pathways (direct carbonyl formation vs. peroxide/dioxetane intermediates) on imidazole substrates bearing different C2 substituents.

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